molecular formula C20H23ClFN3O3S2 B2916703 N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215604-20-8

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2916703
CAS No.: 1215604-20-8
M. Wt: 471.99
InChI Key: KMAJBVNBJWWRDG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a high-purity chemical compound offered for research and development purposes. This complex molecule features a benzo[d]thiazole core, a structure motif present in compounds with documented biological activity . The integration of a 4-fluorophenyl group and a methylsulfonyl substituent on the thiazole ring suggests potential for targeted biological interactions, drawing parallels to other sulfonamide and fluorophenyl-containing molecules studied in scientific research . The tertiary amine group within the dimethylaminoethyl side chain is a common feature in molecules designed for enhanced solubility and bioavailability . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2.ClH/c1-23(2)11-12-24(18(25)13-14-7-9-15(21)10-8-14)20-22-19-16(28-20)5-4-6-17(19)29(3,26)27;/h4-10H,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAJBVNBJWWRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2S(=O)(=O)C)C(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profile, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

  • Dimethylamino ethyl group : Enhances solubility and bioavailability.
  • 4-Fluorophenyl moiety : Known to influence receptor interactions and pharmacodynamics.
  • Benzo[d]thiazole scaffold : Associated with various therapeutic effects, including anticancer and antimicrobial properties.

Research indicates that the compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

Anticancer Activity

A study conducted on derivatives of benzo[d]thiazole indicated promising anticancer activity. The compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective doses in the low micromolar range.

Cell LineIC50 (µM)
MCF-7 (Breast)5.4
A549 (Lung)6.2
HeLa (Cervical)4.8

These results suggest that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings indicate its potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Neurotoxicity Assessment : In a study evaluating neurotoxicity using the rotarod test, the compound exhibited a protective index significantly higher than standard anticonvulsants like phenytoin, suggesting a favorable safety profile for further development.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1 hour post-administration in animal models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The target compound shares a core acetamide-hydrochloride scaffold with several analogs. Key differences lie in substituents on the benzothiazole ring, aromatic systems, and side chains, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Molecular Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₁H₂₄ClFN₃O₃S₂* ~506.5† 4-(methylsulfonyl)benzo[d]thiazol-2-yl, 4-fluorophenyl, dimethylaminoethyl Methylsulfonyl (electron-withdrawing), fluorophenyl (lipophilicity)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride C₂₀H₂₃ClFN₃O₄S₂ 488.0 4-fluorobenzo[d]thiazol-2-yl, 4-methoxyphenylsulfonyl Methoxy group (electron-donating); may enhance metabolic oxidation
N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride C₂₀H₂₃ClFN₃OS 407.9 6-methylbenzo[d]thiazol-2-yl, 4-fluorophenyl Methyl group (steric bulk); lower molecular weight
2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride C₂₁H₂₂Cl₂FN₃O₃S 486.4 4-fluorobenzo[d]thiazol-2-yl, 4-chlorophenoxy, morpholinoethyl Morpholine (solubility-enhancing); chlorophenoxy (increased halogen bonding)

*Calculated based on structural analysis; †Estimated molecular weight.

Substituent-Driven Property Differences

Benzothiazole Substituents
  • Methylsulfonyl (Target) : Enhances polarity and hydrogen-bond acceptor capacity compared to methoxy or methyl groups. This may improve target binding specificity but reduce membrane permeability.
  • Methoxy () : Electron-donating nature could increase metabolic susceptibility via demethylation pathways.
Aromatic Systems
  • 4-Fluorophenyl (Target): Offers metabolic stability and moderate lipophilicity.
Side Chains
  • Dimethylaminoethyl (Target): Provides pH-dependent solubility via protonation. Morpholinoethyl (): Cyclic tertiary amine improves aqueous solubility and may reduce CNS penetration .

Pharmacokinetic and ADMET Considerations

  • Log P : The methylsulfonyl group in the target compound may lower log P compared to methoxy or methyl analogs, balancing solubility and absorption.
  • Toxicity: Dimethylaminoethyl and morpholino groups are generally low-risk, but chlorophenoxy () may pose idiosyncratic toxicity risks .

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